3-cyclopentyltriazolo[4,5-d]pyrimidine
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Overview
Description
3-cyclopentyltriazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyltriazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable diketone or aldehyde under acidic or basic conditions to form the triazolo[4,5-d]pyrimidine core . The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyltriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
3-cyclopentyltriazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyclopentyltriazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Shares the triazole and pyrimidine rings but differs in the position of the nitrogen atoms.
Uniqueness
3-cyclopentyltriazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which can influence its biological activity and pharmacokinetic properties .
Properties
CAS No. |
17050-88-3 |
---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
3-cyclopentyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C9H11N5/c1-2-4-7(3-1)14-9-8(12-13-14)5-10-6-11-9/h5-7H,1-4H2 |
InChI Key |
VUJBWUXUGNJDLN-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C3=NC=NC=C3N=N2 |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC=C3N=N2 |
17050-88-3 | |
Synonyms |
v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- |
Origin of Product |
United States |
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